
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methanesulfonylethyl group at the 2-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the methanesulfonylethyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with methanesulfonyl chloride under basic conditions to introduce the methanesulfonylethyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxyl-containing starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
化学反応の分析
Types of Reactions
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfone derivatives from oxidation, reduced pyrimidine derivatives from reduction, and various substituted pyrimidine derivatives from nucleophilic substitution .
科学的研究の応用
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(1-Methanesulfonylethyl)pyrimidine-5-carboxylic acid
- 2-(1-Methanesulfonylethyl)pyrimidine-6-carboxylic acid
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
Uniqueness
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methanesulfonylethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
2-(1-methylsulfonylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5(15(2,13)14)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
InChIキー |
GHUIBGGGUOMKET-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)

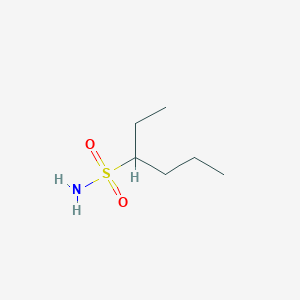
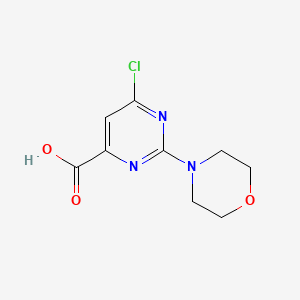

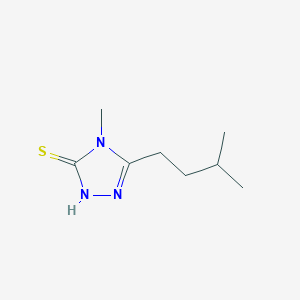
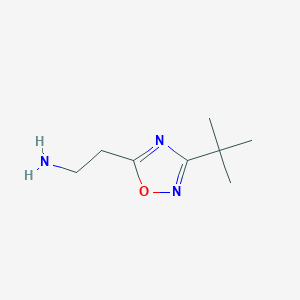
![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)


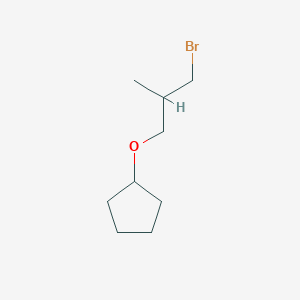
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)
